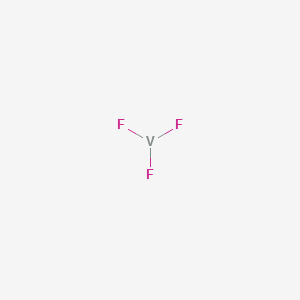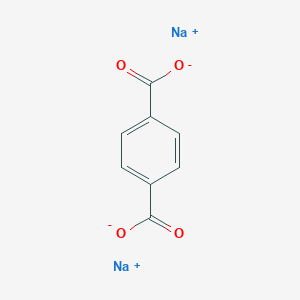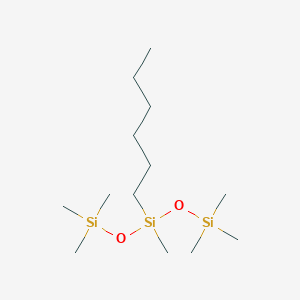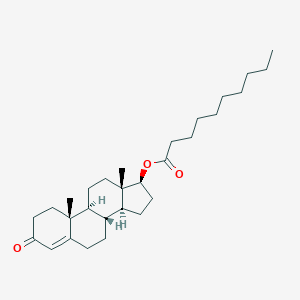
Vanadium trifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium trifluoride is a chemical compound with the formula VF₃. It is a yellow-green, refractory solid that is insoluble in water. This compound is known for its high melting point and magnetic properties, making it a subject of interest in various scientific fields .
Wissenschaftliche Forschungsanwendungen
Vanadium trifluoride has diverse applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for other vanadium compounds.
Biology: Vanadium compounds, including this compound, are studied for their potential biological activities and effects on enzyme functions.
Medicine: Research is ongoing to explore the potential therapeutic applications of vanadium compounds in treating diseases such as diabetes and cancer.
Industry: This compound is used in the production of specialized materials, including high-performance alloys and ceramics
Safety and Hazards
Wirkmechanismus
. The primary targets of this compound and their roles are not well-documented in the available literature.
Mode of Action
It’s known that vanadium compounds have been primarily investigated as potential therapeutic agents for various health issues, including cancer, atherosclerosis, and diabetes .
Biochemical Pathways
Vanadium compounds, including Vanadium trifluoride, are known to play multifaceted biological roles, such as glucose and lipid metabolism as an insulin-mimetic, antilipemic, and a potent stress alleviating agent in diabetes when administered at lower doses . They also have a role in inhibiting the intracellular enzyme protein tyrosine phosphatase, which causes the dephosphorylation at the beta subunit of the insulin receptor, thus facilitating the uptake of glucose inside the cell but only in the presence of insulin .
Result of Action
Vanadium compounds are known to have potential therapeutic implications, particularly in the treatment of diabetes mellitus .
Action Environment
It’s known that the physiological state and dose of vanadium compounds hold importance in causing toxicity .
Biochemische Analyse
Biochemical Properties
Vanadium trifluoride plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Vanadium trifluoride can be synthesized through a two-step process starting from vanadium trioxide. The first step involves the conversion of vanadium trioxide to hexafluorovanadate (III) salt using ammonium bifluoride: [ \text{V}_2\text{O}_3 + 6 \text{(NH}_4\text{)HF}_2 \rightarrow 2 \text{(NH}_4\text{)}_3\text{VF}_6 + 3 \text{H}_2\text{O} ] In the second step, the hexafluorovanadate is thermally decomposed to produce this compound: [ \text{(NH}_4\text{)}_3\text{VF}_6 \rightarrow 3 \text{NH}_3 + 3 \text{HF} + \text{VF}_3 ] This method is commonly used in industrial settings to produce high-purity this compound .
Analyse Chemischer Reaktionen
Vanadium trifluoride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to higher oxidation states, such as vanadium tetrafluoride and vanadium pentafluoride.
Reduction: It can be reduced to lower oxidation states, such as vanadium dichloride.
Substitution: this compound can participate in substitution reactions where fluorine atoms are replaced by other ligands.
Common reagents used in these reactions include hydrogen fluoride, ammonium bifluoride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Vanadium trifluoride is similar to other transition metal fluorides, such as manganese difluoride and chromium trifluoride. it is unique in its magnetic properties and high thermal stability. Other similar compounds include:
Vanadium tetrafluoride: Exhibits different oxidation states and reactivity.
Vanadium pentafluoride: Has higher oxidation state and different chemical behavior.
Vanadium trioxide: Used as a precursor in the synthesis of this compound
This compound stands out due to its specific combination of properties, making it valuable in various scientific and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "Vanadium trifluoride can be synthesized through the reaction of vanadium oxide with hydrogen fluoride gas.", "Starting Materials": ["Vanadium oxide", "Hydrogen fluoride gas"], "Reaction": [ "Add vanadium oxide to a reaction vessel", "Introduce hydrogen fluoride gas into the vessel", "Heat the mixture to a temperature of 400-500°C", "Maintain the temperature for several hours", "Cool the reaction mixture to room temperature", "Collect the solid product, which is vanadium trifluoride" ] } | |
CAS-Nummer |
10049-12-4 |
Molekularformel |
F3V-3 |
Molekulargewicht |
107.9367 g/mol |
IUPAC-Name |
vanadium;trifluoride |
InChI |
InChI=1S/3FH.V/h3*1H;/p-3 |
InChI-Schlüssel |
UVZGWIPEZDZTAA-UHFFFAOYSA-K |
SMILES |
F[V](F)F |
Kanonische SMILES |
[F-].[F-].[F-].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)


![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)


![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


